Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine
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Overview
Description
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine, also known as AAKG, is a compound that is synthesized by combining the amino acids arginine and alpha-ketoglutarate. AAKG has gained significant attention in the scientific community due to its potential applications in various fields, including sports nutrition, cardiovascular health, and wound healing.
Mechanism Of Action
The mechanism of action of Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine is complex and not fully understood. Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine is believed to increase nitric oxide production by activating the enzyme nitric oxide synthase. Nitric oxide is a potent vasodilator, which means it can widen blood vessels and improve blood flow. This can enhance oxygen and nutrient delivery to muscles, potentially improving athletic performance. Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine may also increase insulin secretion and sensitivity, which can improve glucose uptake by cells and enhance energy metabolism.
Biochemical And Physiological Effects
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has been shown to have various biochemical and physiological effects. In addition to increasing nitric oxide production, Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine may also increase growth hormone secretion, which can promote muscle growth and repair. Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine may also improve immune function, as it has been shown to enhance natural killer cell activity. In addition, Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine may have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine is also stable and can be stored for long periods without degradation. However, Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has some limitations for lab experiments. It is a complex molecule that may interact with other compounds in unpredictable ways. In addition, Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine may have variable effects depending on the dose and timing of administration.
Future Directions
There are several future directions for research on Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine. One area of interest is its potential applications in cancer treatment. Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has been shown to inhibit cancer cell growth in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is its potential applications in neurological disorders. Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has been shown to improve cognitive function in animal models, and further studies are needed to determine its effectiveness in humans. Finally, more research is needed to fully understand the mechanism of action of Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine and its interactions with other compounds in the body.
Synthesis Methods
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine is synthesized by combining the amino acid arginine and alpha-ketoglutarate. The reaction is catalyzed by the enzyme arginine alpha-ketoglutarate transaminase, which transfers the amino group from arginine to alpha-ketoglutarate to form Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine. This synthesis method is commonly used in the production of Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine supplements for sports nutrition and other applications.
Scientific Research Applications
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has been extensively studied for its potential applications in various fields. In sports nutrition, Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine is believed to enhance athletic performance by increasing nitric oxide production, which can improve blood flow and oxygen delivery to muscles. Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has also been studied for its potential cardiovascular health benefits, including its ability to lower blood pressure and improve endothelial function. In addition, Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has been investigated for its wound healing properties, as it may stimulate collagen synthesis and promote tissue regeneration.
properties
CAS RN |
133009-93-5 |
---|---|
Product Name |
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine |
Molecular Formula |
C42H71N15O13S |
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H71N15O13S/c1-22(2)16-29(35(63)49-20-33(60)52-28(41(69)70)9-7-14-48-42(45)46)56-37(65)26(10-11-32(44)59)54-38(66)27(12-15-71-4)55-40(68)31(18-34(61)62)57-36(64)25(8-5-6-13-43)53-39(67)30(51-23(3)58)17-24-19-47-21-50-24/h19,21-22,25-31H,5-18,20,43H2,1-4H3,(H2,44,59)(H,47,50)(H,49,63)(H,51,58)(H,52,60)(H,53,67)(H,54,66)(H,55,68)(H,56,65)(H,57,64)(H,61,62)(H,69,70)(H4,45,46,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
VUBZVUMJZBGTQL-XIJWKTHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C |
Other CAS RN |
133009-93-5 |
sequence |
HKDMQLGR |
synonyms |
Ac-His-Lys-Asp-Met-Gln-Leu-Gly-Arg-OH acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine HLAMGLGA |
Origin of Product |
United States |
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